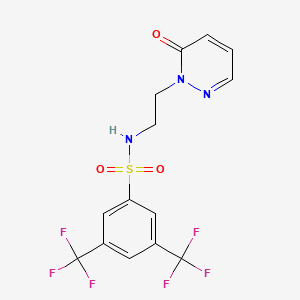

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide

Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core linked to a 3,5-bis(trifluoromethyl)benzenesulfonamide group via an ethyl chain. This structure combines electron-withdrawing trifluoromethyl groups with a heterocyclic pyridazinone moiety, which may enhance metabolic stability and target binding affinity. The compound’s synthesis likely follows alkylation strategies similar to those described for benzyloxy pyridazine analogs, where a sulfonamide intermediate reacts with an alkylating agent (e.g., bromoethyl derivatives) under basic conditions .

Properties

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F6N3O3S/c15-13(16,17)9-6-10(14(18,19)20)8-11(7-9)27(25,26)22-4-5-23-12(24)2-1-3-21-23/h1-3,6-8,22H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOOWMXOPRPVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F6N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of specific ion channels and as a candidate for various therapeutic applications. This article reviews the biological activity, synthesis, and potential applications of this compound based on available literature and patents.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyridazinyl moiety and a sulfonamide group. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity. The molecular formula is , with a molecular weight of approximately 488.45 g/mol.

1. Ion Channel Inhibition

Research has indicated that compounds similar to this compound act as inhibitors of the renal outer medullary potassium channel (ROMK). These channels are crucial for potassium homeostasis in the kidneys, and their inhibition can have therapeutic implications in conditions such as hypertension and heart failure .

2. Antifungal Activity

The bis(trifluoromethyl)phenyl derivatives have shown promising antifungal properties. A study demonstrated that novel strobilurin analogues containing similar structural motifs exhibited enhanced activity against various fungal pathogens compared to traditional fungicides . This suggests that the compound could be explored for agricultural applications as an antifungal agent.

3. Antiparasitic Potential

The synthesis of trifluoromethyl-substituted compounds has been linked to antiparasitic activity. Research indicates that derivatives with similar characteristics may exhibit efficacy against certain parasitic infections, warranting further investigation into their pharmacological profiles .

Table 1: Summary of Biological Activities

Research Highlights

- A study on the synthesis of bis(trifluoromethyl)phenyl-based compounds revealed their efficacy against Erysiphe graminis, outperforming established fungicides like azoxystrobin .

- Investigations into the pharmacodynamics of similar compounds suggest that modifications in the trifluoromethyl groups can significantly enhance biological activity, indicating a structure-activity relationship that merits further exploration .

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Research has indicated that pyridazine derivatives exhibit anticancer properties. Specifically, compounds similar to N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide have been studied for their ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. For instance, a study demonstrated that certain pyridazine derivatives could effectively inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

1.2 Antimicrobial Properties

The compound has shown potential antimicrobial activity against a range of pathogens. A study reported that related pyridazine compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

1.3 Anti-inflammatory Effects

Pyridazine derivatives have been explored for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

2.1 Herbicidal Activity

This compound has been identified as a promising herbicide candidate. Its structure suggests potential efficacy against broadleaf weeds while being less harmful to cereal crops. A patent describes the use of substituted phenyl-pyridazine-diones as herbicides, highlighting their ability to control undesirable plant growth effectively .

2.2 Crop Protection

The compound's herbicidal properties can be utilized in developing formulations that protect crops from competitive weed species, thereby enhancing agricultural productivity. Field trials demonstrated that certain formulations containing pyridazine derivatives significantly reduced weed biomass without adversely affecting crop yield .

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of the target compound with analogs from the evidence:

Key Observations:

- Pyridazinone vs. Naphthyridine Cores: The target compound’s pyridazinone core offers distinct electronic properties compared to Goxalapladib’s naphthyridine. Pyridazinone’s conjugated system may facilitate stronger π-π interactions in biological systems, while naphthyridine’s nitrogen arrangement could alter binding specificity .

- Trifluoromethyl Groups: Both the target compound and Goxalapladib utilize trifluoromethyl groups to enhance metabolic stability and electron-withdrawing effects. However, the target compound’s 3,5-bis(trifluoromethyl) substitution on the benzene ring may optimize steric and electronic effects compared to mono-substituted analogs .

- Linker Flexibility: The ethyl linker in the target compound contrasts with the rigid diphenylethyl group in ’s analog.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide?

A multi-step approach is typically employed. First, prepare the pyridazinone core via cyclization of hydrazine derivatives with diketones or via Pd-catalyzed coupling for functionalization. The sulfonamide moiety (3,5-bis(trifluoromethyl)benzenesulfonyl chloride) can be introduced via nucleophilic substitution under anhydrous conditions. Key steps include:

- Coupling Reactions : Use ethanol or DMF as solvents with reflux (70–100°C) to activate the sulfonyl chloride group for reaction with the amine-containing pyridazinone intermediate .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity. Monitor via TLC (Rf ~0.3–0.5) .

Advanced: How can reaction conditions be optimized to improve yield and minimize byproducts?

Critical parameters include:

- Temperature Control : Maintain 70–80°C during sulfonamide coupling to avoid decomposition of trifluoromethyl groups.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require inert atmospheres to prevent hydrolysis.

- Catalysts : Add triethylamine (1.5 eq.) as a base to neutralize HCl byproducts and drive the reaction forward .

- Monitoring : Use HPLC or LC-MS to detect intermediates and adjust reaction times dynamically (e.g., 12–24 hrs) .

Basic: Which analytical techniques confirm structural integrity and purity?

- NMR Spectroscopy : , , and NMR validate the pyridazinone core, sulfonamide linkage, and trifluoromethyl groups. Key signals:

- Pyridazinone NH: δ 10.2–11.0 ppm (broad singlet).

- CF: δ -63 to -65 ppm () .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 449.06).

- Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (±0.3%) .

Advanced: How to resolve discrepancies in spectroscopic data (e.g., unexpected 1H^1H1H NMR peaks)?

- Artifact Identification : Check for residual solvents (e.g., DMSO at δ 2.5 ppm) or moisture-induced hydrolysis of trifluoromethyl groups.

- Dynamic Effects : Variable-temperature NMR can distinguish tautomeric forms (e.g., keto-enol equilibria in pyridazinone) .

- Isotopic Patterns : Use -edited HSQC to confirm CF group integration .

Basic: What in vitro assays are suitable for initial bioactivity screening?

- Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based kits (e.g., ADP-Glo™ for ATPase activity).

- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in HEK-293 or HepG2 cells .

Advanced: How to design SAR studies for enhanced pharmacological activity?

- Substituent Variation : Replace pyridazinone with pyridone or pyrimidine cores to modulate electron density.

- Trifluoromethyl Positioning : Compare 3,5- vs. 2,4-substitution to assess steric and electronic effects on target binding .

- Pharmacokinetic Profiling : Use LogP measurements (shake-flask method) and microsomal stability assays to prioritize derivatives .

Basic: How to assess solubility for formulation development?

- Shake-Flask Method : Dissolve 1 mg in 1 mL of PBS (pH 7.4) or simulated gastric fluid (pH 1.2) under agitation (24 hrs). Quantify via UV-Vis (λ = 260 nm) .

- Co-Solvent Screening : Test DMSO/PEG-400 mixtures (≤10% v/v) to identify solubility enhancers .

Advanced: What strategies mitigate stability issues during storage?

- Lyophilization : Prepare lyophilized powders under vacuum (0.1 mbar) with trehalose (1:5 w/w) as a cryoprotectant.

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC (e.g., new peaks at t = 8.2 min) .

Basic: How to validate compound identity in biological matrices?

- LC-MS/MS : Use MRM transitions (e.g., m/z 449.06 → 328.03) with isotopically labeled internal standards (e.g., -CF) .

Advanced: What computational tools predict metabolic liabilities?

- In Silico Metabolism : Use GLORYx or ADMET Predictor™ to identify vulnerable sites (e.g., sulfonamide hydrolysis or pyridazinone oxidation). Validate with human liver microsomes (HLMs) and CYP450 inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.